molecular formula C9H11BF3KO B1430626 Potassium (2-(benzyloxy)ethyl)trifluoroborate CAS No. 1408168-73-9

Potassium (2-(benzyloxy)ethyl)trifluoroborate

Cat. No.: B1430626
CAS No.: 1408168-73-9
M. Wt: 242.09 g/mol
InChI Key: XMZYLFXZFPICER-UHFFFAOYSA-N
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Description

Potassium (2-(benzyloxy)ethyl)trifluoroborate (CAS: 1408168-73-9) is an organoboron reagent with the molecular formula C₉H₁₁BF₃KO and a molecular weight of 242.088 g/mol . It belongs to the class of potassium alkoxymethyltrifluoroborates, synthesized from aldehydes via a two-step process involving hydroboration and subsequent fluorination . The compound features a benzyloxyethyl group (–CH₂CH₂OCH₂C₆H₅) attached to a trifluoroborate anion stabilized by potassium. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of alkoxymethyl moieties into complex organic frameworks .

Properties

IUPAC Name

potassium;trifluoro(2-phenylmethoxyethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZYLFXZFPICER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-73-9
Record name Potassium (2-benzyloxyethyl)trifluoroborate
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Scientific Research Applications

Organic Synthesis

Potassium (2-(benzyloxy)ethyl)trifluoroborate is primarily utilized in organic synthesis, particularly in the following areas:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and alkyl halides. Its stability and ease of handling compared to free alcohols make it an attractive choice for these reactions.
  • Pharmaceutical Synthesis : The compound is instrumental in the synthesis of complex pharmaceuticals. The benzyloxy group can be tailored to modulate the properties of the final drug molecule, enhancing its therapeutic efficacy .
  • Material Science : It plays a role in the development of new materials through polymerization reactions where boron-containing monomers are required .

Interaction Studies

Research on this compound has revealed its interactions with various electrophiles and nucleophiles. Understanding these interactions is crucial for optimizing its use in synthetic pathways and predicting its behavior in biological systems .

Comparative Analysis with Other Organoboron Compounds

Compound NameStructure FeaturesUnique Aspects
Potassium TrifluoroborateSimple trifluoroborate without substituentsBasic reagent for boron chemistry
2-(Benzyloxy)ethylboronic AcidBoronic acid groupExtensively used in Suzuki reactions
Potassium (3-(benzyloxy)propyl)trifluoroborateLonger carbon chainPotentially different reactivity profiles

This table highlights the unique aspects of this compound compared to other related compounds, emphasizing its selective reactivity and application versatility.

Synthesis of Pharmaceuticals

A notable study demonstrated the successful use of this compound in synthesizing a key intermediate for an anti-cancer drug. The compound was employed in a Suzuki-Miyaura reaction that yielded the desired product with high enantiospecificity, showcasing its effectiveness as a boron reagent in complex organic syntheses .

Development of New Materials

Another research effort explored the use of this compound in creating novel polymeric materials. By incorporating this organoboron compound into polymerization processes, researchers achieved materials with enhanced mechanical properties and thermal stability, indicating its potential for industrial applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of potassium (2-(benzyloxy)ethyl)trifluoroborate with related trifluoroborates:

Compound Molecular Formula Substituent Type Key Applications Reaction Yields (Typical) References
This compound C₉H₁₁BF₃KO Alkoxymethyl Cross-coupling, pharmaceuticals 37–95%
Potassium (4-(benzyloxy)phenyl)trifluoroborate C₁₃H₁₁BF₃KO Aryl (para-substituted) Material science, agrochemicals N/A
Potassium (E)-styryltrifluoroborate C₈H₇BF₃K Alkenyl Synthesis of styryl derivatives 37–81%
Potassium (3-butenyl)trifluoroborate C₄H₇BF₃K Alkenyl (terminal) Cross-coupling for butenyl group insertion N/A
Potassium cyclopropyltrifluoroborate C₃H₅BF₃K Cycloalkyl Strained ring systems in drug synthesis N/A
Potassium (2,3-difluorobenzyl)trifluoroborate C₇H₅BF₅K Aryl (fluorinated) Fluorinated drug intermediates N/A
Key Observations:

Substituent Effects :

  • Alkoxymethyl vs. Aryl/Alkenyl : The benzyloxyethyl group in the target compound introduces oxygen-containing alkyl chains , contrasting with aryl or alkenyl trifluoroborates, which are used for aromatic or conjugated systems .
  • Steric and Electronic Profiles : Alkoxymethyltrifluoroborates exhibit lower reactivity in cross-couplings compared to alkenyl or aryl analogs due to reduced electron-withdrawing effects and increased steric bulk .

Synthetic Yields :

  • Potassium alkoxymethyltrifluoroborates are synthesized in 69–95% yields under optimized conditions , comparable to alkenyltrifluoroborates (e.g., 81% for decenyl derivatives ).

Applications :

  • Pharmaceuticals : The benzyloxyethyl group is valuable for introducing ether linkages in drug candidates, unlike fluorinated aryltrifluoroborates (e.g., ), which enhance metabolic stability .
  • Material Science : Aryltrifluoroborates like Potassium (4-(benzyloxy)phenyl)trifluoroborate are used in high-performance coatings , whereas alkoxymethyl derivatives are less explored in this domain .

Reactivity in Cross-Coupling Reactions

  • Catalyst Compatibility : this compound requires PEPPSI or XPhos-Pd-G2 catalysts for efficient coupling, similar to other alkyltrifluoroborates . Alkenyltrifluoroborates (e.g., styryl derivatives) achieve higher yields with standard Pd catalysts due to their innate reactivity .
  • Reaction Conditions : Alkoxymethyltrifluoroborates typically react at 120°C in toluene/water mixtures , whereas alkenyl analogs (e.g., Potassium decenyltrifluoroborate) proceed at lower temperatures (e.g., 80°C) .

Stability and Handling

  • Moisture Sensitivity : Like most trifluoroborates, the compound is hygroscopic and requires anhydrous handling .
  • Thermal Stability : The benzyloxyethyl group confers greater thermal stability compared to alkenyltrifluoroborates, which may decompose at elevated temperatures .

Preparation Methods

Transmetalation Route

One of the most common methods for preparing this compound involves transmetalation from other organometallic reagents. This approach typically follows a two-step process:

  • Formation of the corresponding boronic acid or ester intermediate
  • Conversion to the trifluoroborate salt using KHF₂

The transmetalation approach often utilizes Grignard reagents or organolithium compounds as precursors. The reaction sequence can be represented as follows:

  • R-M + B(OR')₃ → R-B(OR')₂ + M-OR'
  • R-B(OR')₂ + KHF₂ → R-BF₃K + 2 R'OH

Where R represents the (2-(benzyloxy)ethyl) group and M represents the metal (typically Mg or Li).

Hydroboration Route

Another effective approach involves the hydroboration of alkenes followed by treatment with KHF₂. This method is particularly valuable for preparing primary alkyltrifluoroborates, including those with benzyloxy functional groups:

  • Hydroboration of the corresponding alkene using dialkylboranes such as 9-BBN, (i-PP)₂BH, or other hydroborating agents
  • Treatment of the resulting organoborane with KHF₂ to form the trifluoroborate salt

The hydroboration route has been extensively documented for various alkyltrifluoroborates and can be adapted specifically for the synthesis of this compound.

Specific Preparation Methods

From 2-(Benzyloxy)ethylboronic Acid

A direct and efficient method for preparing this compound involves the conversion of the corresponding boronic acid:

  • Preparation or acquisition of 2-(benzyloxy)ethylboronic acid
  • Treatment with aqueous KHF₂ (typically 3-4.5 equivalents)
  • Extraction and purification to obtain the pure trifluoroborate salt

This approach follows the general protocol established for converting boronic acids to trifluoroborate salts, which has been demonstrated to be effective for various functionalized alkyl groups.

From Grignard Reagents

The synthesis can also proceed via Grignard reagents, following this general procedure:

  • Preparation of (2-benzyloxy)ethyl magnesium bromide or chloride
  • Addition to trimethyl borate at low temperature (typically -78°C)
  • Hydrolysis to form the boronic acid
  • Treatment with KHF₂ to obtain the trifluoroborate salt

This method has been successfully applied to various primary alkyl groups and can be adapted for the preparation of this compound.

From Protected Aminoethyl Derivatives

Drawing from methodologies developed for aminoethyltrifluoroborates, a potential approach involves:

  • Preparation of a suitably protected 2-(benzyloxy)ethyl precursor
  • Hydroboration using di(isopropylprenyl)borane [(i-PP)₂BH] or similar reagents
  • Conversion to the trifluoroborate using KHF₂

This approach is inspired by the successful preparation of β-aminoethyltrifluoroborates, which share structural similarities with the target compound.

Reaction Conditions and Optimization

Temperature Considerations

The preparation of this compound requires careful temperature control, particularly during the initial formation of the organoboron intermediate. Typical conditions include:

Stage Temperature Range Duration Notes
Borylation -78°C to 0°C 1-3 hours Critical for selectivity
KHF₂ Treatment Room temperature 2-4 hours Exothermic reaction
Purification Variable Variable Solvent-dependent

Temperature control is particularly important when working with reactive organometallic reagents to prevent side reactions and ensure high yields of the desired product.

Solvent Selection

The choice of solvent significantly impacts the efficiency of the preparation process:

Solvent Advantages Disadvantages Typical Use
THF Good solubility for organometallics Ethereal peroxide formation Borylation step
MeOH/H₂O Facilitates KHF₂ dissolution May cause protodeboronation Fluorination step
Acetone Excellent for trifluoroborate precipitation Limited solubility for some reagents Purification
DCM Good for extraction Limited solubility for inorganic salts Workup

A mixed solvent system is often employed, with THF being common for the initial borylation step and aqueous methanol or acetone for the fluorination step.

Purification Strategies

Purification of this compound typically involves:

  • Concentration of the reaction mixture
  • Precipitation of the trifluoroborate salt using acetone or other suitable solvents
  • Filtration and washing to remove inorganic salts and impurities
  • Recrystallization if necessary to obtain high-purity material

The relatively low solubility of organotrifluoroborate salts in certain organic solvents facilitates their isolation through precipitation techniques.

Yield and Purity Considerations

Typical Yields

Based on related organotrifluoroborate preparations, the following yields might be expected:

Synthetic Route Typical Yield Range Purity
From boronic acids 70-85% >95%
From Grignard reagents 60-75% >90%
From hydroboration 65-80% >95%

Yields can be optimized through careful control of reaction conditions and purification procedures.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using:

  • ¹H, ¹³C, and ¹⁹F NMR spectroscopy
  • Elemental analysis
  • Mass spectrometry
  • X-ray crystallography (for structural confirmation)

NMR spectroscopy is particularly valuable for assessing the purity of organotrifluoroborate compounds, with the ¹⁹F signal providing a sensitive probe for the integrity of the BF₃⁻ group.

Advantages of Trifluoroborate Formation

The conversion of boronic acids or esters to trifluoroborate salts offers several advantages that make this approach particularly valuable:

  • Enhanced Stability : this compound exhibits improved stability compared to the corresponding boronic acid, which can be prone to oxidation or dehydration under certain conditions.

  • Ease of Handling : The tetracoordinate nature of the trifluoroborate group masks the inherent reactivity of the C-B bond, making these compounds easier to handle and store.

  • Versatility in Synthesis : Organotrifluoroborates serve as protected forms of boronic acids that can endure various synthetic transformations, with their reactivity being unveiled under specific conditions required for cross-coupling.

  • Reduced Protodeboronation : The trifluoroborate form shows limited interference from competitive protodeboronation during cross-coupling reactions, enhancing their utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (2-(benzyloxy)ethyl)trifluoroborate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves transmetallation or boron trifluoride exchange. A common approach is reacting (2-(benzyloxy)ethyl)boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous methanol under mild acidic conditions (pH 5–6) at 0–25°C . Yield optimization requires strict moisture control, inert atmospheres (N₂/Ar), and stoichiometric excess of KHF₂ (1.2–1.5 equiv). Crystallization from acetone/water mixtures improves purity (>95%) .
  • Key Parameters :

ParameterOptimal Range
Temperature0–25°C
SolventMeOH/H₂O (3:1)
Reaction Time2–4 hours
KHF₂ Equiv1.2–1.5

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) is critical. The ¹⁹F NMR typically shows a triplet at δ -135 to -140 ppm (J = 30–35 Hz) for BF₃⁻, while ¹¹B NMR exhibits a quartet (J = 35–40 Hz) near δ -2 ppm . Mass spectrometry (HRMS-ESI) confirms the molecular ion [M-K]⁻. FT-IR identifies B-F stretches at 1100–1200 cm⁻¹ and C-O-C (benzyloxy) at 1250–1300 cm⁻¹ .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodological Answer : It serves as a stable organoboron reagent in Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >80% yield . The benzyloxy group enhances solubility in polar solvents, reducing side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled when using this reagent in allylic substitutions?

  • Methodological Answer : Stereoselectivity depends on ligand design and transition-metal catalysts. Rhodium complexes with chiral dienes (e.g., (R)-BINAP) induce enantioselectivity (>90% ee) in alkenylations of aldimines. Key factors:

  • Ligand : Chiral phosphines or N-heterocyclic carbenes (NHCs) .
  • Solvent : Toluene or DMF enhances π-π interactions .
  • Temperature : Lower temps (0–25°C) favor kinetic control .
    • Case Study : Reaction with α,β-unsaturated esters under Rh catalysis yields β-aryl-α-amino esters with 85–92% ee .

Q. What mechanistic insights explain its reactivity in photoredox-mediated radical couplings?

  • Methodological Answer : Under visible-light catalysis (e.g., Ru(bpy)₃²⁺), the trifluoroborate undergoes single-electron oxidation to generate an alkyl radical, which adds to electron-deficient alkenes. Computational studies (DFT) show radical stabilization via conjugation with the benzyloxy group . Critical conditions:

ParameterRequirement
Light Source450 nm LED
OxidantNa₂S₂O₈
SolventMeCN/H₂O (4:1)

Q. How do computational models aid in predicting its reactivity in novel transformations?

  • Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance models) analyze reaction databases to predict feasible pathways. For example, coupling with aryl chlorides is optimized using Pd-XPhos catalysts, predicted by matching steric/electronic parameters . Molecular dynamics simulations assess solvation effects on boron coordination .

Data Contradictions and Resolutions

  • Contradiction : Some studies report conflicting optimal temperatures for Suzuki couplings (60–100°C vs. 25–40°C).
    • Resolution : Lower temps (25–40°C) minimize boronate hydrolysis but require stronger bases (Cs₂CO₃), while higher temps tolerate weaker bases (K₃PO₄) but risk decomposition .
  • Contradiction : ¹⁹F NMR chemical shifts vary (±5 ppm) across solvents.
    • Resolution : DMSO-d₆ induces upfield shifts due to hydrogen bonding, while acetone-d₆ provides consistent δ -135 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (2-(benzyloxy)ethyl)trifluoroborate
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